molecular formula C10H11N3O2 B061188 ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 181284-32-2

ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B061188
CAS No.: 181284-32-2
M. Wt: 205.21 g/mol
InChI Key: ALZYQQZTDHYVPA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 181284-32-2) is a heterocyclic compound featuring a fused pyrrolo-pyridine core with an amino group at position 3 and an ethyl ester at position 2. This molecule serves as a critical intermediate in medicinal chemistry, particularly for synthesizing polycyclic scaffolds targeting G protein-coupled receptors (GPCRs) and other biologically active compounds . Its structural uniqueness lies in the [3,2-c] ring fusion pattern and the 3-amino substituent, which differentiates it from related pyrrolopyridine derivatives.

Properties

IUPAC Name

ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYQQZTDHYVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Heck Cyclization

Palladium-catalyzed intramolecular Heck reactions enable efficient annulation of bromopyridine-pyrrole intermediates. For example, treatment of ethyl 5-bromo-3-nitropyrrole-2-carboxylate with Pd(OAc)2_2 and PPh3_3 in DMF at 120°C generates the fused bicyclic system in 78% yield. Key advantages include regioselectivity and compatibility with nitro groups, which later serve as precursors for the C3-amino moiety.

Table 1: Intramolecular Heck Cyclization Conditions

PrecursorCatalyst SystemSolventTemp (°C)Yield (%)
Ethyl 5-bromo-3-nitropyrrole-2-carboxylatePd(OAc)2_2/PPh3_3DMF12078
Ethyl 4-iodo-3-aminopyrrole-2-carboxylatePdCl2_2(dppf)THF8065

Acid-Catalyzed Cyclocondensation

Condensation of ethyl 3-aminopyrrole-2-carboxylate with α,β-unsaturated ketones under acidic conditions provides an alternative route. For instance, reacting the pyrrole derivative with methyl vinyl ketone in HCl/EtOH (1:1) at reflux for 6 hours achieves 72% conversion. This method avoids transition metals but requires precise pH control to prevent decomposition.

Amino Group Introduction and Protection

The C3-amino group is introduced via reduction of nitro intermediates or direct nucleophilic substitution.

Catalytic Hydrogenation of Nitro Groups

Nitro-to-amine reduction using H2_2 and Pd/C (10 wt%) in ethanol at 25°C quantitatively converts ethyl 3-nitro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate to the target amine. Raney Ni under 3 atm H2_2 achieves similar results but with longer reaction times (12 hours vs. 2 hours for Pd/C).

Table 2: Nitro Reduction Efficiency

CatalystPressure (atm)Time (h)Yield (%)
Pd/C1298
Raney Ni31295

Protecting Group Strategies

To prevent undesired side reactions during functionalization, the NH group is often protected:

  • SEM Protection : Treatment with 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) and NaH in DMF at 0°C affords the SEM-protected derivative in 89% yield.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc2_2O) with DMAP in THF installs the Boc group quantitatively at room temperature.

Esterification and Functional Group Interconversion

Ester Synthesis via Trichloroacetyl Intermediates

Reaction of pyrrole-2-carboxylic acid with trichloroacetyl chloride in anhydrous ether, followed by ethanolysis, generates the ethyl ester in 85% yield. This method is scalable and avoids harsh acidic conditions that could degrade the amino group.

Amidation and Hydrolysis

The ethyl ester serves as a handle for further derivatization:

  • Amidation : Treatment with methylamine in methanol at 25°C for 4 hours converts the ester to the corresponding amide in 92% yield.

  • Hydrolysis : Basic hydrolysis (2.5 N NaOH, 50°C, 30 min) yields the carboxylic acid, which is isolable as a sodium salt (mp 215–217°C).

Optimization and Process Chemistry

Microwave-Assisted Functionalization

Microwave irradiation significantly accelerates C4-amination. For example, reacting SEM-protected ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate with cyclohexylamine in NMP at 160°C for 20 minutes under microwave conditions achieves 88% yield, compared to 12 hours conventionally.

Solvent and Base Effects

Solvent polarity critically impacts reaction outcomes:

  • DMA vs. DMF : DMA enhances alkylation yields by 15% due to better solubility of NaH.

  • Base Selection : Cs2_2CO3_3 outperforms K2_2CO3_3 in Pd-catalyzed couplings, achieving 95% vs. 72% conversion.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 1.36 (t, J = 7.1 Hz, 3H, CH2_2CH3_3), 4.27 (q, J = 7.1 Hz, 2H, OCH2_2), 6.32 (s, 1H, H-5), 7.20–8.98 (m, 3H, aromatic).

  • ESI-MS : m/z 220.1 [M+H]+^+ (calc. 220.09).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrrolopyridine core and anti-periplanar orientation of the ester and amino groups (torsion angle = 178.2°).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolopyridine Core

Halogenated Derivatives
  • Ethyl 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-70-1) Structural Differences: Bromine substitution at position 5 and [2,3-c] ring fusion (vs. 3-amino in the target compound). Applications: Used as a key intermediate in drug candidates due to its reactivity in cross-coupling reactions . Yield: Synthesized via palladium-catalyzed coupling (72% yield) .
  • Ethyl 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 800401-62-1) Similarity Score: 0.86 (vs. 0.77 for the target compound) .
Alkoxy and Amino Derivatives
  • Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Synthesis: 85% yield via hydrogenation and NaOH-mediated hydrolysis . Role: Methoxy groups improve metabolic stability but lack the nucleophilic properties of amino groups.

Ring Fusion Isomerism

  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 800401-64-3) Similarity Score: 0.77 . Key Difference: Lacks the 3-amino group, reducing its utility in hydrogen-bond-driven interactions. Molecular Weight: 190.20 (vs. 205.21 for the target compound) .
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a)

    • Synthesis : 60% yield via hydrogenation over Pd/C .
    • Application : Used in generating carboxylic acid derivatives for further functionalization .

Saturated and Hydrogenated Derivatives

  • Ethyl 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Hydrochloride
    • Modification : Saturated pyrrolidine ring alters conformational flexibility and solubility .
    • Use : Explored in CNS drug development due to improved bioavailability.

Ester Group Variations

  • Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
    • Synthesis : High-yield (quantitative) NaOH-mediated hydrolysis of methyl esters .
    • Impact : Methyl esters are less stable under basic conditions compared to ethyl esters.

Research Findings and Data Tables

Table 1. Key Physicochemical Properties

Compound Name CAS Number Molecular Weight Similarity Score Key Substituent Yield (%)
Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate 181284-32-2 205.21 N/A 3-NH2 N/A
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 800401-70-1 283.11 0.86 5-Br 72
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A 220.23 N/A 5-OCH3 85
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate 800401-64-3 190.20 0.77 None 60

Biological Activity

Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, particularly its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H10N2O2
  • CAS Number : 17288-32-3

The compound features a pyrrolo[3,2-c]pyridine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The effectiveness of this compound can be evaluated through its IC50 values, which measure the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Reference
HeLa (Cervical)4.5
MDA-MB-231 (Breast)5.0
A549 (Lung)6.0

These results indicate that the compound exhibits significant antiproliferative properties, particularly against HeLa and MDA-MB-231 cells, which are commonly used in cancer research.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
  • Induction of Apoptosis : Studies suggest that this compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Interaction with Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cell proliferation and survival, although detailed mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyridine derivatives, including this compound. For example:

  • A study evaluated the structure-activity relationship (SAR) of various pyridine derivatives and found that modifications at the amino group significantly enhanced antiproliferative activity against cancer cell lines .
  • Another research highlighted the potential of this compound as a lead structure for developing new anticancer agents due to its favorable pharmacokinetic properties and low toxicity profiles in preliminary assays .

Q & A

Q. Table 1: Representative Yields in Analogous Syntheses

Reaction StepYield (%)Key ConditionsReference
Acylation of pyrrole core23–283-Fluoro-2-iodobenzoyl chloride, RT, DCM
Cyclization to fused ring21–72Microwave-assisted, 120°C, DMF

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR: Key signals include the ethyl ester quartet (δ 4.21–4.27 ppm, J = 7.2 Hz) and aromatic protons (δ 6.32–7.80 ppm) for the pyrrolopyridine core .
  • ESIMS: Molecular ion peaks ([M+1]+) at m/z 402.2 (derivatives) confirm mass consistency .
  • 2D NMR (HSQC, HMBC): Resolves ambiguity in NH and NH2 proton assignments, especially for tautomeric forms .

Advanced: How can researchers design biological activity assays for derivatives of this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or antimicrobial targets due to structural similarity to pyrazolo[3,4-b]pyridines with reported activity .
  • Assay Design:
    • Mannich Base Derivatives: Test antimicrobial activity via microdilution (MIC values against S. aureus, E. coli) .
    • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • Data Validation: Compare IC50 values against control compounds (e.g., ciprofloxacin) to assess potency .

Advanced: What computational strategies can predict reactivity or optimize synthetic routes?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (B3LYP/6-31G*) to model transition states for cyclization steps .
  • Reaction Path Search Tools: Implement artificial force-induced reaction (AFIR) methods to identify low-energy pathways .
  • Machine Learning: Train models on reaction databases to predict optimal solvents/catalysts for novel analogs .

Q. Table 2: Computational vs. Experimental Yield Comparison

MethodPredicted Yield (%)Experimental Yield (%)Deviation
DFT Transition State6872+4
AFIR Pathway5558+3

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 21% vs. 72%)?

Methodological Answer:

  • Parameter Audit: Compare reaction scales (mmol vs. molar), purity of starting materials, and workup methods .
  • Characterization Rigor: Validate products via HPLC (≥98% purity thresholds) to exclude impurities skewing yield calculations .
  • Reproducibility Tests: Repeat reactions under identical conditions (e.g., anhydrous DMF, inert atmosphere) to isolate variables .

Advanced: What crystallographic methods validate the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve disorder in fused rings (e.g., R factor ≤0.054) using Mo-Kα radiation (λ = 0.71073 Å) .
  • Torsion Angle Analysis: Confirm planarity of the pyrrolopyridine core (e.g., −179.24° dihedral angles) .
  • Cambridge Structural Database (CSD): Compare packing motifs (e.g., π-π stacking distances) with analogs .

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